molecular formula C19H20N4OS2 B15083895 N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573695-76-8

N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15083895
CAS No.: 573695-76-8
M. Wt: 384.5 g/mol
InChI Key: MZGOEVAVHAMZPL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a thiophene moiety, and an acetamide group, making it a versatile candidate for research in medicinal chemistry, materials science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. Finally, the acetamide group is attached through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may bind to enzymes or receptors, modulating their activity. The thiophene moiety could interact with cellular membranes, affecting their integrity and function. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Utilized as a plasticizer in various industrial applications.

Uniqueness

N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its combination of a triazole ring, thiophene moiety, and acetamide group, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

573695-76-8

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4OS2/c1-3-11-23-18(16-10-7-12-25-16)21-22-19(23)26-13-17(24)20-15-9-6-5-8-14(15)4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24)

InChI Key

MZGOEVAVHAMZPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3

Origin of Product

United States

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